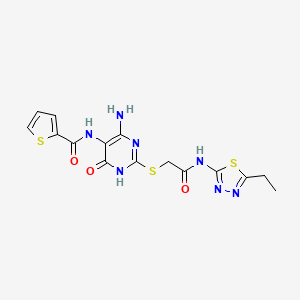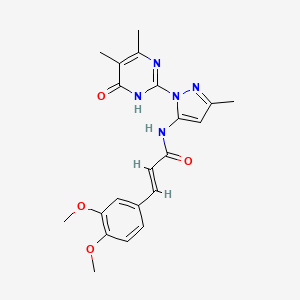
tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate” is a chemical compound with the CAS No. 1417793-38-4 . It has a molecular weight of 373.41 and a molecular formula of C18H23N5O4 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases . It consists of a piperidine ring attached to a quinoxaline ring via an amino group, and a tert-butyl carboxylate group attached to the piperidine ring .Physical And Chemical Properties Analysis
“this compound” should be stored sealed in a dry environment at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis of Enantiopure Derivatives
Research has shown the synthesis of enantiopure derivatives from piperidinecarboxylate precursors, highlighting the versatility of these compounds in the preparation of chiral molecules. The study by Marin et al. (2004) demonstrated the preparation of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which served as key intermediates for synthesizing cis-4-hydroxy delta-lactams and further derivatives, showcasing the compound's utility in synthesizing biologically relevant molecules (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Structural and Molecular Analysis
Another study focused on the crystal structure and molecular packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, highlighting the importance of these compounds in understanding the relationship between molecular structure and physical properties. Didierjean et al. (2004) provided insights into the stereochemistry and molecular interactions of similar piperidine derivatives (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Bioconjugate Chemistry and Drug Synthesis
Compounds structurally related to tert-Butyl 4-((6-nitroquinoxalin-2-yl)amino)piperidine-1-carboxylate are crucial intermediates in the synthesis of biologically active compounds. McMurry et al. (1992) described the synthesis of bifunctional tetraaza macrocycles, which are important chelating agents in bioconjugate chemistry, demonstrating the compound's role in developing therapeutic agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Synthesis of Biologically Active Intermediates
Furthermore, research by Kong et al. (2016) on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate underscores the importance of such piperidine derivatives in synthesizing intermediates for biologically active compounds, such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
properties
IUPAC Name |
tert-butyl 4-[(6-nitroquinoxalin-2-yl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-18(2,3)27-17(24)22-8-6-12(7-9-22)20-16-11-19-15-10-13(23(25)26)4-5-14(15)21-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZAZUSDTDKVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

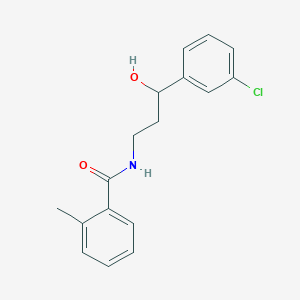
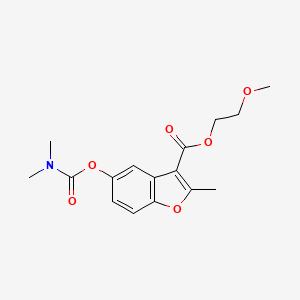
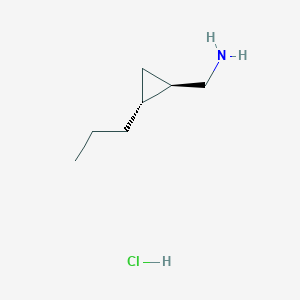
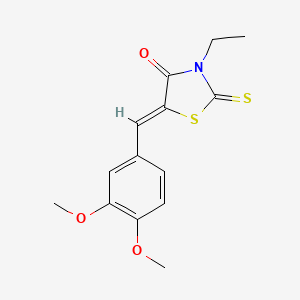


![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)
![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)
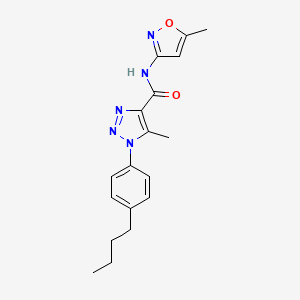
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)
